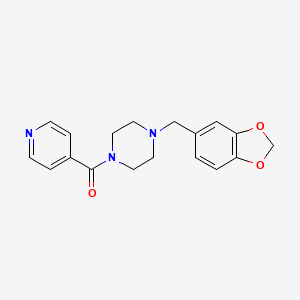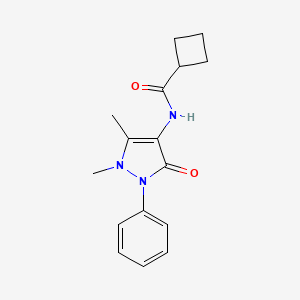
N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of piperazine derivatives, which have been shown to possess a wide range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects. In
作用機序
The exact mechanism of action of N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to involve the modulation of the activity of the serotonergic and dopaminergic systems. N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. In addition, N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been shown to bind to several receptors in the brain, including the 5-HT1A, 5-HT2A, and D2 receptors, which are known to be involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of ion channel activity. In addition, N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been shown to have a modulatory effect on the activity of several brain regions, including the prefrontal cortex, amygdala, and hippocampus, which are known to be involved in the regulation of mood and anxiety.
実験室実験の利点と制限
One of the main advantages of using N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide in lab experiments is its well-characterized pharmacological profile, which makes it a useful tool for studying the mechanisms underlying anxiety and depression. In addition, N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that have been used to study anxiety and depression. However, one of the main limitations of using N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental paradigms.
将来の方向性
There are several future directions for research on N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide. One area of interest is the development of new synthetic methods for N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide that are more efficient and scalable. Another area of interest is the development of new analogs of N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide that have improved pharmacological properties, such as increased selectivity for specific receptors or increased potency. Finally, there is a need for further research on the mechanisms underlying the anxiolytic and antidepressant effects of N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide, which could lead to the development of new treatments for anxiety and depression.
合成法
N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide can be synthesized using a variety of methods, including the reaction of 3-chloroaniline with 2,3-dimethylphenylpiperazine in the presence of a carboxylic acid, such as acetic acid. Another method involves the reaction of 3-chloroaniline with 2,3-dimethylphenylpiperazine in the presence of a base, such as potassium carbonate, followed by the addition of a carboxylic acid anhydride, such as acetic anhydride.
科学的研究の応用
N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. Several studies have shown that N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide exhibits anxiolytic and antidepressant effects in animal models. In addition, N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)-1-piperazinecarboxamide has been shown to have a modulatory effect on the activity of the serotonergic and dopaminergic systems, which are known to play a key role in the regulation of mood and anxiety.
特性
IUPAC Name |
N-(3-chlorophenyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-14-5-3-8-18(15(14)2)22-9-11-23(12-10-22)19(24)21-17-7-4-6-16(20)13-17/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNOECLOEFHDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-ethyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5739069.png)


![N-[4-(dimethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5739080.png)

![1-[2-(4-ethylphenoxy)ethyl]piperidine](/img/structure/B5739085.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5739102.png)
![6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5739116.png)


![N-{4-[(4-nitrophenyl)thio]phenyl}-2-furamide](/img/structure/B5739136.png)

![2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5739149.png)